Pyrrolidine-3,4-diol

Catalog No.
S3318849
CAS No.
9046-10-0
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3,4-diol

CAS Number

9046-10-0

Product Name

Pyrrolidine-3,4-diol

IUPAC Name

pyrrolidine-3,4-diol

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2

InChI Key

JCZPOYAMKJFOLA-UHFFFAOYSA-N

SMILES

C1C(C(CN1)O)O

Synonyms

3,4-cis-pyrrolidine, 3,4-pyrrolidinediol, 3,4-trans-pyrrolidine

Canonical SMILES

C1C(C(CN1)O)O

Enzyme Inhibition:

Researchers have investigated pyrrolidine-3,4-diol derivatives as inhibitors for specific enzymes, particularly alpha-L-fucosidases. Alpha-L-fucosidases are a class of enzymes involved in processing carbohydrate structures in the body. Inhibiting these enzymes could have implications for understanding and potentially treating certain diseases.

A study published in Organic & Biomolecular Chemistry explored the synthesis of novel pyrrolidine-3,4-diol derivatives and their inhibitory activity against various glycosidases, including alpha-L-fucosidases. The study found that some derivatives displayed potent and selective inhibitory activity in the nanomolar range, suggesting potential for further development [].

Origin and Significance:

The natural occurrence and biological role of P3,4-diol remain unclear in scientific literature. However, researchers have synthesized P3,4-diol for various purposes, including its potential use as a building block for more complex molecules and as a chiral scaffold for drug development [].


Molecular Structure Analysis

P3,4-diol belongs to the class of compounds called pyrrolidinediols. It possesses a five-membered heterocyclic ring structure with a nitrogen atom at one position (pyrrolidine) and hydroxyl (OH) groups attached at the 3rd and 4th carbon positions. The specific configuration of the hydroxyl groups can vary, leading to stereoisomers with different spatial arrangements.

Key Features:

  • Five-membered heterocyclic ring with nitrogen
  • Hydroxyl groups at positions 3 and 4 (can have different configurations)
  • Relatively small molecule with potential for functionalization

Notable Aspects:

The presence of hydroxyl groups makes P3,4-diol a polar molecule capable of hydrogen bonding, potentially influencing its interactions with other molecules and solubility. The existence of stereoisomers suggests that the spatial arrangement of the hydroxyl groups might affect the molecule's properties and biological activity.


Chemical Reactions Analysis

Synthesis:

Several methods have been reported for the synthesis of P3,4-diol. One common approach involves the cyclization of a suitable precursor molecule containing a nitrogen atom and a diol functionality [].

Other Reactions:

Due to the presence of hydroxyl groups, P3,4-diol can potentially undergo various chemical reactions, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Etherification: Reaction with alkyl halides to form ethers.
  • Oxidation: Potential oxidation of the hydroxyl groups to carbonyl groups (aldehydes or ketones) under specific conditions.

Data:

Specific reaction mechanisms and yields for P3,4-diol are not readily available and require further investigation.


Physical And Chemical Properties Analysis

Data Availability:

Potential Properties (based on functional groups):

  • Physical state: Likely a solid at room temperature due to the presence of hydroxyl groups promoting hydrogen bonding.
  • Melting point and boiling point: Data unavailable.
  • Solubility: Potentially soluble in water and polar organic solvents due to the hydroxyl groups.
  • Stability: Information on stability under various conditions (e.g., temperature, light) is limited.

XLogP3

-1.7

GHS Hazard Statements

Aggregated GHS information provided by 429 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (49.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.69%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (72.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (10.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (12.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (61.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

9046-10-0

General Manufacturing Information

Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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